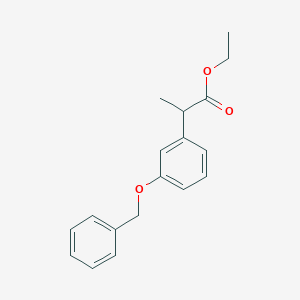

Ethyl 2-(3-(benzyloxy)phenyl)propanoate

Description

Ethyl 2-(3-(benzyloxy)phenyl)propanoate (CAS: 2113205-13-1) is an ester derivative featuring a benzyloxy-substituted phenyl group attached to a propanoate backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling modifications for pharmacological activity or material applications.

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

ethyl 2-(3-phenylmethoxyphenyl)propanoate |

InChI |

InChI=1S/C18H20O3/c1-3-20-18(19)14(2)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3 |

InChI Key |

AFFQVJUIUAKEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-(benzyloxy)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Another method involves the reaction of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(benzyloxy)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(3-(benzyloxy)phenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(benzyloxy)phenyl)propanoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its ester and benzyloxy functional groups. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other ester compounds.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(3-(benzyloxycarbonyl)phenyl)acetate (CAS: 1190391-39-9)

- Structural Differences: Replaces the propanoate chain with an acetate group and substitutes the benzyloxy group with a benzyloxycarbonyl moiety.

- Impact: The shorter acetate chain reduces molecular weight (MW: ~298 g/mol vs. The benzyloxycarbonyl group introduces a carbamate linkage, enhancing electrophilicity for nucleophilic substitution reactions .

Ethyl 3-(4-(benzyloxy)phenyl)propanoate (CAS: 24807-40-7)

- Structural Differences : Benzyloxy substitution at the para position instead of meta.

- Impact : Para-substitution may influence steric and electronic interactions in binding to biological targets. For example, para-substituted derivatives often exhibit distinct pharmacokinetic profiles due to altered spatial orientation .

Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate (CAS: 56866-55-8)

- Structural Differences: Incorporates an amino group at the α-carbon of the propanoate chain.

- Impact: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or ethanol). This modification is critical in prodrug design, where enzymatic cleavage of the ester and amino groups can release active metabolites .

Functional Group Variations

Ethyl 3-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate (CAS: 2028284-72-0)

- Structural Differences : Contains a polyethylene glycol (PEG)-like ethoxy chain appended to the benzyloxy group.

- Impact : The extended ethoxy chain increases hydrophilicity (logP: ~1.8 vs. ~3.5 for the target compound) and molecular weight (MW: 296.36 g/mol), making it suitable for solubilizing hydrophobic payloads in drug delivery systems .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS: N/A)

- Structural Differences : Replaces the benzyloxy-phenyl group with a fluorophenyl-ketone moiety.

- Impact : The electron-withdrawing fluorine atom enhances electrophilicity at the ketone, facilitating nucleophilic additions. This compound is commonly used as a precursor in fluorinated drug synthesis .

SARS-CoV-2 Main Protease Inhibition

- The benzyloxy group likely contributes to hydrophobic interactions with the protease’s substrate-binding pocket .

- Comparison: The amino-substituted derivative (CAS: 56866-55-8) may exhibit enhanced binding due to additional hydrogen bonding, though this remains untested .

Antimicrobial and Anticancer Potential

- Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate () incorporates a coumarin scaffold, known for antimicrobial and anticancer properties. The benzyloxy group here may enhance DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Ethyl 2-(3-(benzyloxy)phenyl)propanoate (2113205-13-1) | C₁₈H₂₀O₃ | 296.36 | 3.5 | <1 (water), >50 (EtOH) |

| Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate (56866-55-8) | C₁₈H₂₁NO₃ | 299.37 | 2.8 | ~10 (water), >100 (DMSO) |

| Ethyl 3-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate (2028284-72-0) | C₁₆H₂₄O₅ | 296.36 | 1.8 | ~5 (water), >50 (MeOH) |

*Predicted using XLogP3-AA.

Biological Activity

Ethyl 2-(3-(benzyloxy)phenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group and a benzyloxy-substituted phenyl moiety, which contributes to its unique biological interactions. The molecular formula is , and it possesses a propanoate backbone that enhances its lipophilicity, facilitating interactions with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to act as an agonist for free fatty acid receptors (FFARs), particularly FFAR1 (GPR40). This interaction plays a significant role in the modulation of metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders such as type 2 diabetes. The compound's binding affinity is influenced by its structural features, which allow it to engage with specific enzymes and receptors in the body .

Hypoglycemic Effects

Research indicates that derivatives of this compound exhibit hypoglycemic effects. In animal studies, compounds similar to this ester have demonstrated the ability to normalize blood glucose levels during oral glucose tolerance tests. For instance, specific derivatives were shown to significantly lower blood sugar levels in CD-1 mice, suggesting their potential utility in diabetes management .

Anti-inflammatory Properties

In addition to its hypoglycemic effects, this compound has been studied for its anti-inflammatory properties. The compound's structural characteristics enable it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Studies

A comparative analysis of structurally similar compounds reveals that this compound stands out due to its unique combination of functional groups. This uniqueness allows for distinct chemical reactivity and biological activity compared to other derivatives. For example, compounds like (S)-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate exhibit different pharmacological profiles due to variations in stereochemistry.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate | Contains an amino group | Potentially different biological activity due to stereochemistry |

| Ethyl 2-amino-3-(4-benzyloxyphenyl)propanoate | Lacks chiral center | Lacks stereospecific interactions |

| 2-amino-3-(4-benzyloxyphenyl)propanoic acid | Non-esterified version | May exhibit different solubility and reactivity |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Studies on absorption, distribution, metabolism, and excretion (ADME) indicate that the compound exhibits favorable characteristics for therapeutic use. However, further toxicological assessments are necessary to ensure safety in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.